LS10
Description
LS10 (Laterosporulin10) is a class IId bacteriocin, a defensin-like peptide produced by bacterial strains, with demonstrated anticancer properties . Structurally, this compound adopts a random coil conformation, enabling interactions with cancer cell membranes while maintaining low cytotoxicity toward normal cells. Its mechanism involves membrane disruption and apoptosis induction, distinguishing it from traditional pore-forming antimicrobial peptides. This compound exhibits selective efficacy, requiring lower concentrations (5–15 μM) to target cancer cells (e.g., MCF-7, HeLa) while sparing normal cells (e.g., RWPE-1) even at higher doses . These characteristics position this compound as a promising candidate for anticancer therapy.
Properties
Molecular Formula |
C36H64N12O10S2 |
|---|---|
Molecular Weight |
889.1 |
IUPAC Name |
(4R,7S,10S,13S,16S,22S,25S,28R)-28-Amino-16-(3-guanidinopropyl)-13-isobutyl-7,22-diisopropyl-10,25-dimethyl-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octaazacyclononacosane-4-carboxylic acid |
InChI |
InChI=1S/C36H64N12O10S2/c1-16(2)12-23-32(54)43-20(8)29(51)48-27(18(5)6)34(56)46-24(35(57)58)15-60-59-14-21(37)30(52)42-19(7)28(50)47-26(17(3)4)33(55)41-13-25(49)44-22(31(53)45-23)10-9-11-40-36(38)39/h16-24,26-27H,9-15,37H2,1-8H3,(H,41,55)(H,42,52)(H,43,54)(H,44,49)(H,45,53)(H,46,56)(H,47,50)(H,48,51)(H,57,58)(H4,38,39,40)/t19-,20-,21-,22-,23-,24-,26-,27-/m0/s1 |
InChI Key |
CGLUMGXXJAFEMO-WOUSRVCJSA-N |
SMILES |
O=C([C@@H](NC([C@H](C(C)C)NC([C@H](C)NC([C@H](CC(C)C)NC([C@H](CCCNC(N)=N)NC(CNC([C@H](C(C)C)NC([C@H](C)N1)=O)=O)=O)=O)=O)=O)=O)CSSC[C@H](N)C1=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CAVGRLAVC; LS-10; LS 10; LS10 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Analysis
- SEM Imaging : this compound treatment (5 μM) caused MCF-7 cancer cells to lose microvilli and adopt smooth membranes, indicating membrane destabilization. HeLa cells required 15 μM for similar effects, reflecting cell-type specificity .
- XRD Analysis : While XRD data in other contexts (e.g., concrete additives) are unrelated, structural studies confirm this compound’s random coil conformation, critical for its functional versatility .
- Flow Cytometry : Apoptosis induction in cancer cells (90% Annexin V+) occurred within 2 hours, contrasting with slower mechanisms in traditional chemotherapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
